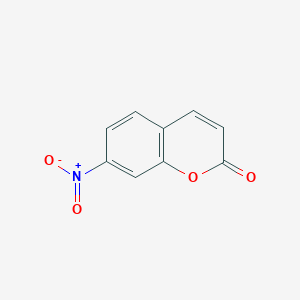

7-Nitrocoumarin

Übersicht

Beschreibung

7-Nitrocoumarin is a derivative of coumarin, a benzopyranone compound known for its diverse biological activities and applications. Coumarins are naturally occurring compounds found in various plants and are known for their sweet odor. This compound, specifically, is characterized by the presence of a nitro group at the seventh position of the coumarin ring, which significantly alters its chemical and biological properties .

Wirkmechanismus

Target of Action

7-Nitrocoumarin, like other coumarin derivatives, has a diverse range of biological and therapeutic properties .

Mode of Action

For instance, a semi-synthetic coumarin derivative, 6,7-dimethoxy-3-nitrocoumarin, showed firm bonds with its targets (above 6.0 kcal/mol), providing further insight into the interactions of the synthesized ligand with the targets associated with inflammatory bone loss during periodontitis .

Biochemical Pathways

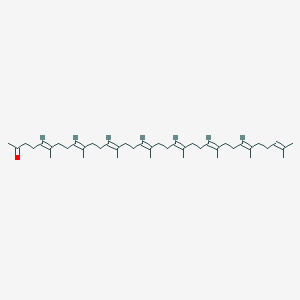

Coumarins are secondary metabolites originating from the phenylpropanoid pathway . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

Pharmacokinetics

Adme studies are critical in understanding how a drug is processed by the human body to assess safety and toxicity .

Result of Action

For example, 6,7-dimethoxy-3-nitrocoumarin reduced alveolar bone loss, lowered mRNA expression levels of TNF-α and IL-1β, and increased both the mRNA expression levels of HO-1 and the catalase activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of coumarins . These factors produce inter-individual variation in the metabolism of drugs such as coumarin . .

Biochemische Analyse

Biochemical Properties

7-Nitrocoumarin, like other coumarins, plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, coumarins are known to interact with enzymes such as monoamine oxidase . The nature of these interactions often involves the coumarin core of the molecule, which can influence the activity of these enzymes .

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. For example, certain coumarin derivatives have been observed to exhibit cell toxic behavior . The influence of this compound on cell function can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some coumarin derivatives have been observed to inhibit nitric oxide production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that 6,7-dimethoxy-3-nitrocoumarin reduced alveolar bone loss in rats at a dosage of 1 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrocoumarin typically involves the nitration of coumarin. One common method is the reaction of coumarin with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrating agents and the use of reactors designed to manage the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Nitrocoumarin undergoes various chemical reactions, including:

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Iron and ammonium chloride, stannous chloride, or catalytic hydrogenation conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: 7-Aminocoumarin.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Nitrocoumarin has several applications in scientific research:

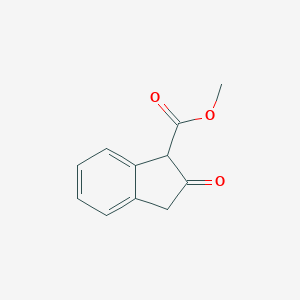

Chemistry: Used as an intermediate in the synthesis of other coumarin derivatives and dyes.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of fluorescent dyes and as a precursor for other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

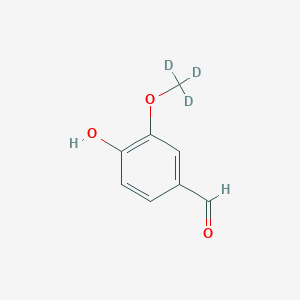

7-Hydroxycoumarin: Known for its fluorescence properties and used in various biochemical assays.

6,7-Dihydroxycoumarin: Exhibits antioxidant and anti-inflammatory activities.

7-Aminocoumarin: Formed by the reduction of 7-Nitrocoumarin and used in dye synthesis.

Uniqueness of this compound: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. Its ability to undergo specific chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .

Eigenschaften

IUPAC Name |

7-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSECDQPYFOEVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348772 | |

| Record name | 7-Nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19063-58-2 | |

| Record name | 7-Nitrocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

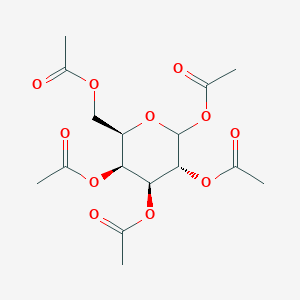

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

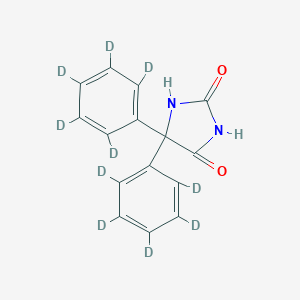

Feasible Synthetic Routes

Q1: What makes 7-nitrocoumarin a suitable substrate for studying microbial nitroreductases?

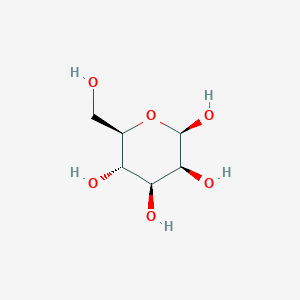

A1: this compound and its derivatives are particularly useful for studying microbial nitroreductases because of their ability to act as fluorogenic substrates. [] When this compound is reduced by nitroreductases, it transforms into the corresponding 7-aminocoumarin derivative. This change is significant because 7-aminocoumarins are fluorescent, unlike their 7-nitro counterparts. This fluorescence allows researchers to easily detect and quantify nitroreductase activity. []

Q2: Can you elaborate on the role of this compound in investigating Escherichia coli reductases?

A2: Escherichia coli, a common bacterium, possesses enzymes called reductases that can process both azo and nitro compounds. this compound-3-carboxylic acid (7NCCA), a derivative of this compound, serves as a valuable tool for understanding the activity of these reductases. [] Researchers use 7NCCA alongside other compounds like methyl red to differentiate the specificities and characteristics of major E. coli reductases. [] This research sheds light on the metabolic pathways of E. coli and its potential responses to various substances.

Q3: How does the structure of coumarin derivatives, particularly the presence of substituents like a nitro group at the 7-position, influence their reactivity with chloramine-B?

A3: Research indicates that the presence and nature of substituents on the coumarin ring system significantly impact the rate of oxidation by chloramine-B in acidic conditions. [] Specifically, a study examining the kinetics of coumarin oxidation revealed that this compound exhibited the slowest reaction rate compared to other substituted coumarins (7-methoxycoumarin, 7-ethoxycoumarin, 7-hydroxycoumarin) and the parent coumarin molecule. [] This suggests that the electron-withdrawing nitro group at the 7-position deactivates the coumarin ring towards electrophilic attack, which is a key step in the proposed reaction mechanism involving molecular chlorine. [] This finding highlights the importance of structure-activity relationships in understanding the reactivity of coumarin derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

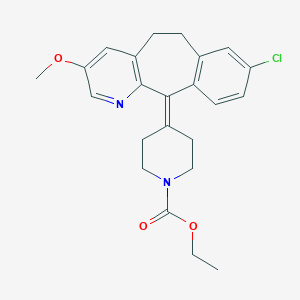

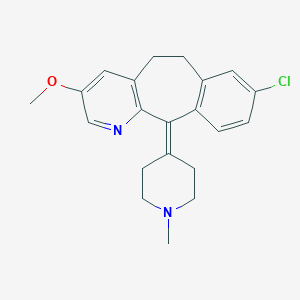

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)